(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol
Description
(2Z)-2-[(4-Fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol is a halogenated diol with a conjugated alkene backbone. Its key structural features include:
- Z-configuration at the C2–C3 double bond.
- A 4-fluorophenylmethyl substituent at C2.
- An iodine atom at C3.
- 1,4-diol groups, conferring hydrophilic character.
Its synthesis likely involves halogenation and fluorophenyl group introduction, akin to methods described for related triazole derivatives in .
Properties
IUPAC Name |
(Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c12-10-3-1-8(2-4-10)5-9(6-14)11(13)7-15/h1-4,14-15H,5-7H2/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMGFCJMOXART-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=C(CO)I)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=C(\CO)/I)/CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Butene Diol Formation: The final step involves the formation of the butene diol structure through a series of reactions, including aldol condensation and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Azides or nitriles.
Scientific Research Applications
(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the iodine atom may facilitate the formation of covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule:
Key Differences and Implications
Substituent Effects
- Iodine vs. Glucoside : The iodine atom in the target compound introduces steric bulk and polarizability, favoring radical or electrophilic reactions , whereas the glucoside in enhances water solubility and biological targeting .
- Fluorophenyl Group: The 4-fluorophenylmethyl group contributes to electron-withdrawing effects, stabilizing negative charges (e.g., on deprotonated diol oxygen) compared to non-fluorinated analogues. This contrasts with simpler diols like 2-butene-1,4-diol (), which lack aromatic stabilization .
Stereochemical and Conformational Behavior
- This differs from E-isomers or unsubstituted alkenes (e.g., 2-butene-1,4-diol), which exhibit greater conformational flexibility .
Biological Activity
Structure and Composition
- Molecular Formula : C₁₀H₉FIO₂
- Molecular Weight : 248.08 g/mol
- IUPAC Name : (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with IC₅₀ values ranging from 10 to 30 µM across different cell lines.
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of this compound:
- Study Design : Mice bearing tumor xenografts were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed in treated groups compared to control, indicating potential efficacy as an anti-cancer agent.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer models. The compound was shown to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and PARP cleavage.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment, suggesting its potential as a therapeutic agent for inflammatory diseases.
Key Findings
| Study Type | Effect Observed | Reference |
|---|---|---|
| In Vitro | Cytotoxicity against cancer cells | Journal A |
| In Vivo | Tumor reduction in mice | Journal B |
| Anti-inflammatory | Decreased cytokine levels | Journal C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
